molecular formula C18H25ClFN3O2S B2972767 N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)butyramide hydrochloride CAS No. 1216806-46-0

N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)butyramide hydrochloride

Katalognummer: B2972767
CAS-Nummer: 1216806-46-0
Molekulargewicht: 401.93
InChI-Schlüssel: JMBQDVJIDKIKFL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(6-Fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)butyramide hydrochloride is a synthetic small-molecule compound featuring a benzothiazole core substituted with a fluorine atom at the 6-position. The molecule incorporates a butyramide linker bridging the benzothiazole moiety to a 3-morpholinopropyl group. This structural design combines a halogenated aromatic system with a morpholine-containing side chain, which is hypothesized to enhance solubility (via the morpholine’s polarity) and modulate target binding interactions. The hydrochloride salt form further improves aqueous solubility, a critical factor for bioavailability in therapeutic applications.

Eigenschaften

IUPAC Name

N-(6-fluoro-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)butanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24FN3O2S.ClH/c1-2-4-17(23)22(8-3-7-21-9-11-24-12-10-21)18-20-15-6-5-14(19)13-16(15)25-18;/h5-6,13H,2-4,7-12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMBQDVJIDKIKFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N(CCCN1CCOCC1)C2=NC3=C(S2)C=C(C=C3)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)butyramide hydrochloride is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article focuses on the biological activity of this compound, exploring its mechanisms of action, efficacy across various biological systems, and relevant case studies.

Structural Characteristics

The compound can be described by the following details:

  • Chemical Formula : C18H25ClFN3O2S
  • Molecular Weight : 401.9 g/mol
  • CAS Number : 1216806-46-0

The structure features a thiazole ring , which contributes to its aromatic properties and potential biological activities. The presence of fluorine enhances lipophilicity, potentially influencing pharmacokinetic properties and interactions with biological targets.

Table 1: Structural Information

PropertyValue
Molecular FormulaC18H25ClFN3O2S
Molecular Weight401.9 g/mol
CAS Number1216806-46-0

Antitumor Activity

Preliminary studies have indicated that N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)butyramide hydrochloride exhibits significant antitumor activity. It has been tested against various cancer cell lines, including Colo205, U937, MCF7, and A549. The compound appears to induce apoptosis in cancer cells through modulation of pathways involving p53 activation and mitochondrial function.

Case Study: Cell Line Testing

In a study evaluating its effects on human lung cancer cell lines (A549, HCC827, NCI-H358), the compound demonstrated promising cytotoxicity:

  • A549 Cell Line : IC50 values ranged from 6.75 ± 0.19 μM in 2D assays.
  • HCC827 Cell Line : IC50 values were observed at approximately 5.13 ± 0.97 μM.
  • NCI-H358 Cell Line : Showed an IC50 of about 0.85 ± 0.05 μM.

The mechanism of action for this compound involves interaction with specific molecular targets, particularly kinases involved in cell signaling pathways associated with cancer proliferation. By inhibiting these kinases, the compound can effectively disrupt cancer cell growth.

Antimicrobial Activity

In addition to antitumor properties, N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)butyramide hydrochloride has shown antimicrobial activity against various bacterial strains. This activity may stem from its ability to disrupt bacterial cell wall synthesis.

Table 2: Comparison of Biological Activities

Compound NameAntitumor ActivityAntimicrobial ActivityIC50 Values (μM)
N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)butyramide hydrochlorideHighModerateA549: 6.75
Benzothiazole Derivative (Compound 5)ModerateHighA549: 2.12
Benzimidazole Derivative (Compound 6)HighModerateA549: 4.01

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Comparison of Benzothiazole Derivatives

Compound Name Substituent (Benzothiazole) Amide Linker Side Chain Molecular Weight Molecular Formula
N-(6-Fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)butyramide hydrochloride (Target) 6-Fluoro Butyramide (C4 chain) 3-Morpholinopropyl Not Provided Likely C₁₉H₂₆ClFN₃O₂S
N-(6-Chlorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)butyramide hydrochloride 6-Chloro Butyramide 3-Morpholinopropyl Not Provided C₁₈H₂₆Cl₂N₃O₂S
N-(6-Fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenylacetamide hydrochloride 6-Fluoro Phenylacetamide 3-Morpholinopropyl Not Provided C₂₃H₂₆ClFN₃O₂S
N-(3-(Dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)cyclohexanecarboxamide hydrochloride 6-Fluoro Cyclohexanecarboxamide 3-Dimethylaminopropyl 400.0 C₁₉H₂₇ClFN₃OS
N-(6-Ethoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzo[d]thiazole-2-carboxamide hydrochloride 6-Ethoxy Benzothiazole-carboxamide 3-Morpholinopropyl 519.1 C₂₄H₂₇ClN₄O₃S₂

Key Observations:

Halogen Substitution: The 6-fluoro substituent in the target compound may offer improved metabolic stability compared to the 6-chloro analog () due to fluorine’s smaller atomic radius and stronger C-F bond .

Amide Linker Modifications :

  • The butyramide linker (C4 chain) in the target compound likely enhances flexibility and lipophilicity compared to the rigid phenylacetamide () or aromatic benzothiazole-carboxamide ().
  • Cyclohexanecarboxamide () introduces a hydrophobic cyclohexane ring, which may alter membrane permeability .

Side Chain Variations: The 3-morpholinopropyl group in the target compound and analogs () provides polarity and basicity, enhancing water solubility. Replacement with a dimethylaminopropyl group () reduces steric hindrance but may decrease solubility due to lower polarity .

Pharmacokinetic and Physicochemical Properties

  • Solubility: The hydrochloride salt form and morpholine group in the target compound likely improve aqueous solubility over non-ionic analogs.
  • Lipophilicity : The butyramide linker may confer moderate lipophilicity (logP ~2–3), balancing membrane permeability and solubility.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.